N-(2,3-dimethylphenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinoline core, a hydroxy group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylaniline with appropriate quinoline derivatives under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-4-hydroxybenzamide
- N-(2,6-diethylphenyl)-4-hydroxybenzamide
- N-(2-ethylphenyl)-4-hydroxybenzamide
Uniqueness
N-(2,3-dimethylphenyl)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific substituents and the presence of the quinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-14(2)12-13-25-19-11-6-5-9-17(19)21(26)20(23(25)28)22(27)24-18-10-7-8-15(3)16(18)4/h5-11,14,26H,12-13H2,1-4H3,(H,24,27) |
InChI Key |
SXSJGPAIFJKFAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O)C |
Origin of Product |
United States |
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